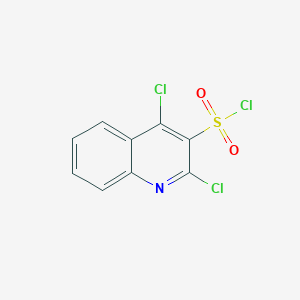

2,4-Dichloroquinoline-3-sulfonyl chloride

Beschreibung

2,4-Dichloroquinoline-3-sulfonyl chloride (CAS: 157494-40-1) is a heterocyclic compound featuring a quinoline backbone substituted with chlorine atoms at positions 2 and 4, and a sulfonyl chloride (-SO₂Cl) group at position 3. This structure confers dual reactivity: the sulfonyl chloride group enables nucleophilic substitutions (e.g., amination), while the electron-withdrawing chlorine atoms activate the quinoline ring for electrophilic or radical reactions .

Eigenschaften

IUPAC Name |

2,4-dichloroquinoline-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-7-5-3-1-2-4-6(5)13-9(11)8(7)16(12,14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYCNXSSJNTTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2,4-Dichloroquinoline-3-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2,4-dichloroquinoline with chlorosulfonic acid under controlled conditions to yield the sulfonyl chloride derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2,4-Dichloroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

The applications of 2,4-Dichloroquinoline-3-sulfonyl chloride are primarily in the realm of chemical synthesis, particularly in the creation of novel derivatives for pharmaceutical and materials science research . As a reactive intermediate, it facilitates the introduction of quinoline-sulfonyl moieties into more complex molecular architectures . The following applications are based on research findings:

Applications in Scientific Research

1. Synthesis of Substituted 2,4-diamino-quinoline derivatives:

- This compound can be used in the creation of substituted 2,4-diamino-quinoline derivatives, which have demonstrated strong inhibition and are useful for treating proliferative disorders, including cancer .

- These derivatives can potentially target cancers driven by the BCR-ABL translocation, offering a therapeutic approach by designing small molecule therapeutics .

2. Development of Antibacterial Agents:

- This compound serves as a precursor in synthesizing quinoline-sulfonamide derivatives .

- These derivatives have shown antibacterial activity against both Gram-positive and Gram-negative strains . For example, compound QS3, derived from quinoline-sulfonamide, exhibited significant inhibitory potential against E. coli, E. faecalis, and S. typhi .

- In silico studies of quinoline-sulfonamide derivatives have indicated favorable drug-like properties, suggesting their potential as effective antibacterial agents .

3. Synthesis of Anti-Malarial Agents:

- It is used in the synthesis of novel 4-aminoquinoline derivatives . These derivatives exhibit curative activity against chloroquine-resistant malaria parasites and have good solid-state properties with promising activity against in vitro and in vivo experimental malaria models .

- Specifically, the derivative (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate has been identified for preclinical development as a blood schizonticidal agent .

4. Synthesis of Anti-Breast Cancer Agents:

- This compound is employed in synthesizing regioisomeric acetylenic sulfamoylquinolines .

- These compounds are tested in vitro for their antiproliferative activity against human breast cancer cell lines (T47D, MCF-7, and MDA-MB-231) and a human normal fibroblast (HFF-1) .

Data Table: Antibacterial Activity of Quinoline-Sulfonamide Derivative QS3

| Test | Result |

|---|---|

| Inhibition Zones | QS3 formed a 12 mm diameter zone against E. coli and an 11 mm diameter zone against S. typhi |

| Minimum Inhibitory Concentration (MIC) | 64 mg/mL against P. aeruginosa, 128 mg/mL against E. faecalis and E. coli, and 512 mg/mL against S. typhi |

| Disk Diffusion Assay (E. faecalis) | Zones measuring 7 mm, 8 mm, and 8 mm at 1/2 MIC, MIC, and 2MIC, respectively |

| Disk Diffusion Assay (S. typhi) | Zone diameters of 7 mm, 7 mm, and 8 mm at 1/2 MIC, MIC, and 2MIC concentrations, respectively |

| Molecular Docking with Gyrase (PDB: 3QTD) | Binding affinity of -8.00 kcal/mol, 2 hydrogen bonds with lengths 2.71 Å (Ser 264) and 2.98 Å (Ser 332); hydrophobic interactions with Gly262, Leu260, Gly257, Gly346, Val327, Gly329, Tyr331, Tyr269, Arg270, Gly266 |

Case Study: Quinoline-Sulfonamide Derivative QS3 as an Antibacterial Agent

Wirkmechanismus

The mechanism of action of 2,4-Dichloroquinoline-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₉H₅Cl₂NO₂S

- Molecular Weight : 262.11 g/mol

- Reactivity : The 4-chlorine acts as a meta- and ortho-activator, enhancing the electrophilicity of adjacent positions. The sulfonyl chloride group is highly reactive toward amines, alcohols, and other nucleophiles .

- Synthetic Applications : Used to prepare sulfonamides via reactions with primary or secondary amines under controlled conditions .

Structural and Functional Differences

The reactivity and applications of sulfonyl chloride derivatives depend on substituent positions and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Quinoline and Isoquinoline Sulfonyl Chlorides

Key Observations :

The methyl group in 4-methylisoquinoline-5-sulfonyl chloride hydrochloride reduces electrophilicity compared to chlorinated analogs, making it less reactive in substitution reactions .

Electronic Effects: Chlorine atoms in the quinoline ring (e.g., 4-chloro-3-quinolinesulfonyl chloride) activate the ring for further functionalization via resonance and inductive effects. In contrast, electron-donating groups (e.g., methyl) deactivate the ring . The trifluoroacetyl group in 2-trifluoroacetyl-tetrahydroisoquinoline-7-sulfonyl chloride stabilizes the molecule against hydrolysis, a common issue with sulfonyl chlorides .

Table 2: Reactivity Comparison

- Amination Efficiency: this compound exhibits slower reaction kinetics than its mono-chlorinated analog (4-chloro-3-quinolinesulfonyl chloride) due to steric effects but yields more stable sulfonamides .

- Hydrolysis Sensitivity : Compounds without stabilizing groups (e.g., trifluoroacetyl) are prone to hydrolysis, necessitating anhydrous conditions during synthesis .

Physicochemical Properties

Table 3: Thermal and Solubility Data

- Thermal Stability: The sulfonic acid derivative of 4-chloro-3-quinolinesulfonyl chloride decomposes at high temperatures, limiting high-temperature applications .

Biologische Aktivität

2,4-Dichloroquinoline-3-sulfonyl chloride is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a quinoline structure, which is known for its diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Research indicates that quinoline derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi.

-

Antimalarial Activity :

- Quinoline derivatives are well-known for their antimalarial properties. Specifically, compounds with electron-withdrawing groups have been shown to enhance activity against Plasmodium falciparum. This suggests that this compound may also exhibit potent antimalarial effects.

-

Anticancer Activity :

- Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: Biological Activity of Related Compounds

Case Study: Antimalarial Activity

A study evaluated the antimalarial efficacy of various quinoline derivatives against chloroquine-resistant strains of Plasmodium falciparum. The results indicated that modifications to the quinoline structure significantly impacted activity levels. For example, derivatives with increased lipophilicity showed enhanced antimalarial effects while maintaining low cytotoxicity levels (IC50 values <10 µM) .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for parasite survival.

- Interference with DNA Synthesis : Quinoline derivatives can intercalate into DNA strands, disrupting replication processes.

- Induction of Oxidative Stress : These compounds may increase reactive oxygen species (ROS) within cells, leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4-dichloroquinoline-3-sulfonyl chloride to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as solvent polarity (e.g., dichloromethane vs. chloroform), temperature (controlled reflux at 40–60°C), and stoichiometry of sulfonylation agents (e.g., chlorosulfonic acid). Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) can enhance purity. Monitor intermediates using TLC (Rf tracking) and confirm final product purity via HPLC (>98%) .

- Key Considerations : Residual solvents or unreacted starting materials (e.g., quinoline derivatives) may persist; use NMR (¹H/¹³C) and FT-IR to verify functional groups (e.g., sulfonyl chloride peak at ~1370–1350 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography for solid-state structure; compare with analogous sulfonyl chlorides (e.g., 4-chloropyridine-3-sulfonyl chloride, CAS 33263-44-4) .

- Purity Analysis : Combustion analysis (C, H, N, S) to validate elemental composition. Use GC-MS or LC-MS to detect trace impurities (e.g., hydrolyzed sulfonic acids) .

- Thermal Stability : DSC/TGA to assess decomposition temperatures (>150°C typical for sulfonyl chlorides) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use mandatory due to corrosive and lachrymatory properties.

- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate; avoid water to prevent exothermic hydrolysis .

- Waste Disposal : Segregate as halogenated hazardous waste; consult institutional guidelines for incineration or chemical treatment .

Advanced Research Questions

Q. How does the reactivity of this compound vary under nucleophilic vs. electrophilic conditions?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., aniline) in anhydrous THF at 0–5°C to form sulfonamides. Monitor reaction progress via ¹H NMR for disappearance of the sulfonyl chloride proton .

- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl₃) to direct sulfonyl groups to electron-rich aromatic systems. Competitive chlorination may occur; optimize by controlling Cl⁻ ion concentration .

- Data Contradiction Analysis : Conflicting reports on regioselectivity may arise from solvent polarity effects (e.g., DMF vs. DCM). Replicate experiments with controlled dielectric constants to isolate variables .

Q. What strategies can resolve contradictions in reported catalytic applications of this compound?

- Methodological Answer :

- Systematic Screening : Test catalytic activity across diverse substrates (e.g., arylboronic acids, alkenes) under inert atmospheres to rule out oxygen/moisture interference .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to compare reaction rates with structurally similar catalysts (e.g., 3,7-dichloroquinoline derivatives) .

- Case Study : Discrepancies in Suzuki-Miyaura coupling yields may stem from Pd catalyst loading (0.5–5 mol%). Conduct DOE (Design of Experiments) to map optimal conditions .

Q. How can computational modeling predict the hydrolytic degradation pathways of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for hydrolysis. Compare activation energies of Cl⁻ vs. SO₂ elimination pathways .

- Solvent Effects : Include implicit solvent models (e.g., COSMO-RS) to simulate aqueous vs. organic media degradation .

- Experimental Validation : Correlate computational predictions with HPLC-MS data from accelerated stability studies (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.